molecular formula C30H51N5O7 B15142207 C6 NBD Phytoceramide

C6 NBD Phytoceramide

Cat. No.: B15142207
M. Wt: 593.8 g/mol
InChI Key: HTILBGNEXZZBHY-OGBYTVIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: C6 NBD Phytoceramide is synthesized by attaching a fluorescent nitrobenzoxadiazole (NBD) group to a short-chain ceramide. The synthesis involves multiple steps, including the preparation of the NBD group and its subsequent attachment to the ceramide backbone .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: C6 NBD Phytoceramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified ceramides with altered fluorescent properties, which are useful for different types of biological assays .

Scientific Research Applications

C6 NBD Phytoceramide has a wide range of applications in scientific research:

Mechanism of Action

C6 NBD Phytoceramide exerts its effects by being recognized by glucosylceramide synthase (GCS). It localizes to the Golgi apparatus in cells and is metabolized to fluorescent sphingomyelin and glucosylceramide. This allows researchers to track and study sphingolipid metabolism and transport within cells .

Comparison with Similar Compounds

  • C6 NBD Ceramide
  • C12 NBD Dihydroceramide
  • C12 NBD Phytoceramide
  • C12 NBD Sphingomyelin
  • C12 NBD Galactosyl Cerebroside

Uniqueness: C6 NBD Phytoceramide is unique due to its specific recognition by glucosylceramide synthase and its ability to selectively stain the Golgi apparatus. This makes it particularly valuable for studies involving sphingolipid metabolism and transport .

Properties

Molecular Formula

C30H51N5O7

Molecular Weight

593.8 g/mol

IUPAC Name

6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide

InChI

InChI=1S/C30H51N5O7/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-27(37)30(39)25(22-36)32-28(38)18-15-13-16-19-31-23-20-24-29(34-42-33-24)26(21-23)35(40)41/h20-21,25,27,30-31,36-37,39H,2-19,22H2,1H3,(H,32,38)/t25-,27-,30-/m1/s1

InChI Key

HTILBGNEXZZBHY-OGBYTVIASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O

Origin of Product

United States

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